molecular formula C18H15N3NaO3S B1676332 Metanil yellow CAS No. 587-98-4

Metanil yellow

Cat. No.: B1676332
CAS No.: 587-98-4
M. Wt: 376.4 g/mol
InChI Key: PBAMGXBJWKWSID-UHFFFAOYSA-N
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Scientific Research Applications

Acid Yellow 36 has several applications in scientific research:

Mechanism of Action

Target of Action

Metanil Yellow, also known as ACID YELLOW 36, is a dye of the azo class . It is primarily used as a pH indicator in analytical chemistry . The primary targets of this compound are the pH-sensitive systems in which it is used . It has a color change from red to yellow between pH 1.2 and 3.2 .

Mode of Action

The mode of action of this compound involves its interaction with pH-sensitive systems. As a pH indicator, this compound changes its color from red at pH 1.2 to yellow at pH 2.3 . This color change is a result of the compound’s interaction with hydrogen ions in the solution, which affects the electron distribution in the azo group of the molecule .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to pH regulation. By changing color in response to pH, this compound can provide visual information about the acidity or alkalinity of a solution . .

Pharmacokinetics

It is known that this compound is used as an adulterant in food products, particularly in india This suggests that it can be absorbed into the body through ingestion

Result of Action

The primary result of this compound’s action is a visual indication of pH. In a pH-sensitive system, this compound changes color to indicate the acidity or alkalinity of the solution . Animal studies have suggested that this compound may have neurotoxic and hepatotoxic effects, indicating that it may have harmful effects at the molecular and cellular levels.

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. The color change that this compound undergoes is dependent on the pH of the solution

Safety and Hazards

Metanil Yellow is moderately toxic by the intraperitoneal route . It has experimental reproductive effects and human mutation data reported . When heated to decomposition, it emits toxic fumes of SOx, NOx, and NazO . Animal studies have suggested that this compound is neurotoxic and hepatotoxic .

Future Directions

There is ongoing research into methods for detecting Metanil Yellow in food products . For example, a study demonstrated a simple food color extraction procedure, with easy and sensitive chemical assays, for the detection of this compound in sweets . This method offers reasonable sensitivity and can be used to screen large numbers of samples in a short time .

Biochemical Analysis

Biochemical Properties

Metanil Yellow is known to interact with various enzymes and proteins. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that this compound can influence biochemical reactions by modulating the activity of these enzymes.

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. Animal studies have suggested that this compound is neurotoxic and hepatotoxic . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its interaction with biomolecules and its influence on gene expression. It acts as a bifunctional inducer of specific isozymes of P-450 and cytosolic enzymes . This suggests that this compound can bind to these enzymes, potentially inhibiting or activating them, leading to changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acid Yellow 36 is synthesized through a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form diazonium salt, which is then coupled with metanilic acid under acidic conditions to produce the azo dye .

Industrial Production Methods: In industrial settings, the production of Acid Yellow 36 involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The final product is typically isolated through filtration, washed, and dried before being packaged for use .

Chemical Reactions Analysis

Types of Reactions: Acid Yellow 36 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness of Acid Yellow 36: Acid Yellow 36 is unique due to its specific pH indicator properties and its ability to act as a bifunctional inducer of cytochrome P450 enzymes. This makes it particularly valuable in both industrial applications and scientific research .

Properties

{ "Design of the Synthesis Pathway": "Metanil yellow can be synthesized through a diazotization reaction followed by coupling with aniline.", "Starting Materials": [ "Aniline", "Sulfanilic acid", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Dissolve 10 g of sulfanilic acid in 100 mL of water", "Add 10 mL of hydrochloric acid to the solution and stir until dissolved", "Cool the solution in an ice bath", "Dissolve 6.5 g of sodium nitrite in 50 mL of water and add it slowly to the cooled sulfanilic acid solution while stirring", "Maintain the temperature below 5°C during the addition and stirring", "After the addition is complete, stir the solution for an additional 10 minutes", "Dissolve 10 g of aniline in 100 mL of water and add 10 mL of hydrochloric acid to the solution", "Cool the aniline solution in an ice bath", "Slowly add the diazonium salt solution (prepared in steps 1-6) to the cooled aniline solution while stirring", "Maintain the temperature below 5°C during the addition and stirring", "After the addition is complete, stir the solution for an additional 30 minutes", "Add 10 mL of sodium hydroxide solution to the reaction mixture and stir for 10 minutes", "Collect the precipitate by filtration and wash it with water", "Dry the product in an oven at 60°C", "The resulting product is Metanil yellow." ] }

CAS No.

587-98-4

Molecular Formula

C18H15N3NaO3S

Molecular Weight

376.4 g/mol

IUPAC Name

sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate

InChI

InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);

InChI Key

PBAMGXBJWKWSID-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)O.[Na]

Appearance

Solid powder

melting_point

>250°C

587-98-4

physical_description

Other Solid
Brownish-yellow solid;  [Merck Index] Powder;  [Sigma-Aldrich MSDS]

Pictograms

Corrosive; Irritant; Environmental Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

4005-68-9 (Parent)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acid yellow 36
metanil yellow
metanil yellow, monosodium salt
sodium 3-((4-anilinophenyl)azo)benzenesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Metanil Yellow?

A1: this compound has the molecular formula C18H14N3NaO3S and a molecular weight of 375.38 g/mol.

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic techniques can be employed to characterize this compound, including:

  • UV-Vis Spectroscopy: This technique is widely used to quantify this compound in various matrices due to its strong absorbance in the visible region. [, , , ]
  • Fourier Transform Infrared (FTIR) Spectroscopy: FTIR helps identify functional groups and can be combined with chemometrics for adulteration detection. [, , , ]
  • Raman Spectroscopy: Raman spectroscopy offers complementary information to FTIR and can also be used for detection in complex food matrices. [, , ]

Q3: What are the known toxic effects of this compound?

A3: this compound is classified as a non-permitted food colorant due to its established toxicity. Studies have demonstrated various adverse effects in animal models, including:

  • Hepatotoxicity: this compound can induce liver damage, as evidenced by elevated liver enzyme levels and histological changes in the liver. [, , , ]
  • Nephrotoxicity: Research indicates that this compound exposure can lead to kidney dysfunction, characterized by altered serum creatinine and uric acid levels, alongside histological alterations in the kidneys. [, , ]
  • Neurotoxicity: Studies have shown that this compound administration can cause structural changes in the cerebellar cortex of rats, suggesting potential neurotoxic effects. []
  • Immunomodulatory Effects: Research suggests that this compound can modulate immune responses, affecting both humoral and cell-mediated immunity in rodents. []

Q4: What are the potential long-term effects of this compound exposure?

A4: While more research is needed to fully elucidate the long-term consequences of this compound exposure, existing studies raise concerns about potential carcinogenic and mutagenic effects. Further investigations are crucial to comprehensively assess the risks associated with chronic exposure. []

Q5: How does this compound interact with biological systems at a cellular level?

A5: this compound's interaction with biological systems involves several mechanisms:

  • Oxidative Stress: One of the primary mechanisms of this compound toxicity is its ability to induce oxidative stress by generating reactive oxygen species (ROS), leading to lipid peroxidation and cellular damage. [, , ]
  • Enzyme Modulation: this compound can modulate the activity of various enzymes, including antioxidant enzymes like catalase and glutathione reductase. This disruption of the antioxidant defense system contributes to its toxic effects. [, , ]

Q6: What analytical methods are commonly used to detect and quantify this compound in food samples?

A6: Several analytical methods are employed for the detection and quantification of this compound in food products:

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with a photodiode array detector or mass spectrometry (MS), provides sensitive and selective determination of this compound in various food matrices. [, , ]
  • Thin-Layer Chromatography (TLC): TLC, while less sensitive than HPLC, offers a rapid and cost-effective method for screening samples for this compound contamination. [, ]
  • Electrochemical Methods: Voltammetric techniques utilizing glassy carbon electrodes have shown promise for the sensitive detection of this compound. []

Q7: What are the challenges associated with detecting this compound in complex food matrices?

A7: The complex nature of food matrices can pose challenges for accurate this compound detection. Interfering compounds may lead to inaccurate results. Sample preparation techniques such as solid-phase extraction (SPE) are often necessary to remove interfering substances and concentrate the analyte before analysis. [, ]

Q8: What is the environmental impact of this compound?

A8: The release of this compound into the environment, primarily through industrial wastewater, raises significant concerns:

    Q9: What remediation strategies can be used to remove this compound from the environment?

    A9: Various remediation strategies are being investigated for the removal of this compound from contaminated environments:

    • Adsorption: Several adsorbent materials, including activated carbon, modified shrimp shells, and corn cobs, have shown promising results in removing this compound from aqueous solutions. [, , , ]
    • Biodegradation: Research on utilizing microbial communities for the biodegradation of this compound is ongoing. Certain bacterial consortia have demonstrated the ability to degrade this compound into less harmful byproducts. []
    • Advanced Oxidation Processes (AOPs): AOPs, such as the photo-Fenton process, utilize reactive oxygen species to degrade organic pollutants like this compound. These processes hold potential for efficient degradation and mineralization of the dye. []

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